molecular formula C14H19ClN2O B8798975 1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride CAS No. 911103-15-6

1-Phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride

Cat. No. B8798975
M. Wt: 266.76 g/mol
InChI Key: JTZJWRHNAMOQEM-UHFFFAOYSA-N
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Patent
US07786308B2

Procedure details

To a suspension of Pd/C (30 mg, 10%) in isopropanol (5 mL), water (5 mL) and hydrochloric acid (0.04 mL) was added 8-benzyl-1-phenyl-1,8-diaza-spiro[4.5]dec-3-en-2-one (150 mg 0.5 mmol). The mixture was hydrogenated under H2 (50 psi) at 20° C. for 5 hours. After filtration, the filtrate was evaporated under reduced pressure to give 1-phenyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride. 1H NMR (300 MHz, MeOD) δ 7.42-7.52 (m, 3H), 7.15-7.41 (m, 2H), 3.29-3.33 (m, 2H), 3.06-3.16 (m, 2H), 2.63 (t, J=7.8 Hz, 2H), 2.31 (t, J=8.1 Hz, 2H) 1.96-2.00 (m, 2H), 1.78-1.89 (m, 2H).
Name
8-benzyl-1-phenyl-1,8-diaza-spiro[4.5]dec-3-en-2-one
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:24][CH2:23][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=3)[C:14](=[O:22])[CH:13]=[CH:12]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.[ClH:25]>C(O)(C)C.O.[Pd]>[ClH:25].[C:16]1([N:15]2[C:11]3([CH2:23][CH2:24][NH:8][CH2:9][CH2:10]3)[CH2:12][CH2:13][C:14]2=[O:22])[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:5.6|

Inputs

Step One
Name
8-benzyl-1-phenyl-1,8-diaza-spiro[4.5]dec-3-en-2-one
Quantity
150 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C=CC(N2C2=CC=CC=C2)=O)CC1
Step Two
Name
Quantity
0.04 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)N1C(CCC12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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